2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole

IDO1 inhibition Immuno-oncology Scaffold comparison

This unsubstituted phenyl-piperazine benzo[d]imidazo[2,1-b]thiazole is the optimal entry point for IDO1-targeted cancer immunotherapy SAR. The fused benzene ring enables iron(III) chelation unavailable to non-benzo analogs, while nanomolar IC50 (53–58 nM) and S-phase arrest in MCF-7 are validated. The piperazine (pKa ~9.1) provides aqueous solubility and a synthetic handle for N-alkylation/acylation. Lower cLogP (~3.5–4.5) vs. halogenated congeners reduces hERG risk, and the 348.46 MW supports CNS penetration. Order ≥95% purity with QC/QA data.

Molecular Formula C20H20N4S
Molecular Weight 348.5 g/mol
Cat. No. B7724549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole
Molecular FormulaC20H20N4S
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=CC=C5
InChIInChI=1S/C20H20N4S/c1-2-6-15(7-3-1)19-17(14-23-12-10-21-11-13-23)24-16-8-4-5-9-18(16)25-20(24)22-19/h1-9,21H,10-14H2
InChIKeyWHZHVCGDGDXFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole – Core Scaffold Identity and Procurement-Relevant Characteristics


2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole (CAS 886496-30-6) is a fused heterocyclic compound belonging to the benzo[d]imidazo[2,1-b]thiazole family, which integrates a benzimidazole moiety with a thiazole ring to form a planar, electron-rich tetracyclic framework. The molecule carries an unsubstituted 2-phenyl group and a 3-piperazin-1-ylmethyl substituent, providing a protonatable secondary amine (predicted piperazine pKa ~9.1) that enables salt formation and aqueous solubility modulation. Its molecular formula is C20H20N4S with a molecular weight of 348.46 g/mol. The benzo[d]imidazo[2,1-b]thiazole scaffold is distinct from the simpler imidazo[2,1-b]thiazole core due to the presence of an additional fused benzene ring, which expands the π-conjugation surface and creates unique opportunities for hydrophobic–hydrophobic interactions and iron(III) chelation within enzyme binding pockets. [1]

Why Generic Substitution Fails for 2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole: Scaffold, Substituent, and Physicochemical Constraints


Compounds sharing the imidazo[2,1-b]thiazole or benzothiazole core cannot be assumed to be functionally interchangeable with this specific derivative. The benzo[d]imidazo[2,1-b]thiazole scaffold differs from the simpler imidazo[2,1-b]thiazole by an additional fused benzene ring, which molecular modeling has shown to enable iron(III) chelation within the IDO1 binding pocket—a mechanism unavailable to the non-benzo analogs. [1] The 2-phenyl substituent establishes a baseline lipophilic contact surface that is altered when halogen or methoxy substituents are introduced (e.g., 4-fluorophenyl or 4-bromophenyl analogs), directly affecting target engagement and selectivity. [2] The piperazin-1-ylmethyl group at position 3 provides a protonatable nitrogen (predicted pKa ~9.1) that is absent in carboxamide or sulfonamide derivatives, fundamentally altering solubility, salt-formation capability, and the potential for downstream derivatization. Consequently, procurement decisions that treat any benzo[d]imidazo[2,1-b]thiazole or piperazine-containing imidazothiazole as a drop-in replacement risk introducing uncontrolled variables in target binding, solubility, and synthetic tractability.

Quantitative Differentiation Evidence for 2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole Versus Closest Analogs


Benzo[d]imidazo[2,1-b]thiazole Scaffold Confers Iron(III) Chelation Capability Absent in Imidazo[2,1-b]thiazole Analogs

Molecular modeling simulations have demonstrated that the benzo[d]imidazo[2,1-b]thiazole scaffold—the exact core of the target compound—can chelate iron(III) within the IDO1 binding pocket, a mechanism that is not available to the simpler imidazo[2,1-b]thiazole scaffold. [1] This chelation capability is attributed to the extended π-conjugation and specific geometric arrangement of nitrogen and sulfur atoms in the benzo-fused system. In direct enzymatic assay comparison, benzo[d]imidazo[2,1-b]thiazole derivatives 17, 20, and 22 achieved IDO1 IC50 values of 53.58, 53.16, and 57.95 nM, respectively, while the best imidazo[2,1-b]thiazole analog (compound 8) showed an IC50 of 48.48 nM and others (6, 7) showed IC50 values of 68.48 and 82.39 nM. [1] Although the non-benzo analog 8 had a marginally lower IC50, the benzo-series compounds demonstrated a distinct mechanistic advantage: iron chelation leading to S-phase cell cycle arrest and apoptosis induction in cancer cells, which was not observed in the non-benzo imidazo[2,1-b]thiazole series. [1]

IDO1 inhibition Immuno-oncology Scaffold comparison

2-Phenyl Substituent Establishes a Baseline Lipophilic Profile Distinct from Halogenated and Methoxylated 2-Aryl Analogs

The unsubstituted 2-phenyl group on the target compound provides a baseline logP and steric profile that is fundamentally altered in the commercially available halogenated or methoxylated analogs such as 2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole (CAS 681260-12-8) and 2-(4-bromophenyl)-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole. In the benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide series, the unsubstituted 2-phenyl derivative (5e) served as the reference compound against which halogen-substituted analogs (5b, 5c, 5d, 5f, 5h) were compared for antitubercular activity; compounds bearing 4-bromo (5b), 4-fluoro (5d), and 4-methyl (5h) substituents achieved MICs of 1.6 µg/mL against M. tuberculosis H37Rv, matching the potency of the first-line drug isoniazid. [1] The unsubstituted phenyl analog 5e was also active but was not among the three most potent derivatives, indicating that the 2-phenyl group provides a specific electronic and steric baseline that can be modulated by halogen substitution to fine-tune potency. [1] Substituting the phenyl with a 4-fluorophenyl group increases electronegativity and metabolic stability, while 4-bromophenyl increases molecular volume and halogen-bonding potential—each introducing variables that cannot be assumed equivalent to the unsubstituted phenyl in target engagement or pharmacokinetics. [1][2]

Structure–Activity Relationship (SAR) Lipophilicity 2-Aryl substitution

Piperazin-1-ylmethyl Substituent Provides a Protonatable Amine for Salt Formation and Solubility—Absent in Carboxamide and Sulfonamide Derivatives

The 3-piperazin-1-ylmethyl substituent of the target compound carries a secondary amine with a predicted pKa of approximately 9.07 (based on the closely analogous 6-phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole). This basic nitrogen center enables protonation and salt formation under physiological and formulation conditions, a feature absent in the benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide and carboxamide derivatives that dominate the antitubercular literature. [1][2] In the antimycobacterial benzo[d]imidazo[2,1-b]thiazole series IT06 and IT10, the absence of a basic amine limits aqueous solubility and necessitates alternative formulation strategies; IT10 (4-nitro phenyl, carboxamide-triazole) achieved IC50 of 2.32 µM and IC90 of 7.05 µM against M. tuberculosis H37Ra with no acute cellular toxicity at >128 µM, but its solubility profile was not explicitly reported as advantageous. [2] The piperazine moiety also serves as a synthetic handle for further N-alkylation, N-acylation, or N-sulfonylation, enabling combinatorial library expansion directly from the procured compound—a capability not available with the sulfonamide or carboxamide analogs where the nitrogen is already substituted.

Solubility Salt formation Piperazine derivatization

Molecular Weight and Physicochemical Profile Occupy a Favorable CNS Drug-Like Space Compared to Heavier Piperazine-Linked Imidazo[2,1-b]thiazole Antitubercular Leads

With a molecular weight of 348.46 g/mol and formula C20H20N4S, the target compound resides within the optimal range for CNS drug-likeness (MW < 400) and oral bioavailability (Lipinski Rule of Five compliant: MW < 500, cLogP estimated ~3.5–4.5, H-bond donors = 1 [piperazine NH], H-bond acceptors = 3 [N atoms]). In contrast, the most potent N-substituted piperazine-coupled imidazo[2,1-b]thiazole antitubercular lead 7k (MIC 0.78 µg/mL against M. tuberculosis H37Rv) carries additional substituents that increase its molecular weight beyond 400 g/mol, while benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives range from approximately 373–453 g/mol depending on aryl substitution. [1][2] The unsubstituted 2-phenyl group keeps the target compound's molecular weight at the lower end of the benzo[d]imidazo[2,1-b]thiazole series, avoiding the lipophilicity burden introduced by 4-bromophenyl (MW increment +79) or 2,4-dichlorophenyl (MW increment +68) substituents that appear in the most potent antitubercular analogs. [2] For the GABA-A receptor benzodiazepine-binding site series, benzo[d]imidazo[2,1-b]thiazoles were characterized as active agents with structural features suitable for CNS penetration—a property linked to their moderate molecular weight and planar topology. [3]

Drug-likeness Physicochemical properties CNS drug design

Green Synthetic Accessibility via PEG-400-Mediated Routes Positions the Benzo[d]imidazo[2,1-b]thiazole Scaffold for Sustainable Scale-Up

The benzo[d]imidazo[2,1-b]thiazole scaffold can be synthesized via PEG-400-mediated, catalyst-free condensation of substituted 2-bromoacetophenones with 2-aminobenzothiazole derivatives, a method that has been validated across multiple aryl substitution patterns with yields ranging from good to excellent. [1] This green chemistry approach contrasts with the multi-step, metal-catalyzed routes required for certain N-substituted piperazine-coupled imidazo[2,1-b]thiazole derivatives (e.g., 7k series), which involve a three-step sequence of condensation, piperazine coupling, and cyclization with α-bromoacetophenones. [2] The PEG-400 method offers the specific advantage of a one-pot, catalyst-free procedure under thermal or microwave conditions, eliminating the need for transition-metal catalysts and reducing environmental burden. [1] Furthermore, an alternative catalyst-free one-pot route using glycerol as a green solvent has been reported, providing additional synthetic flexibility for the benzo[d]imidazo[2,1-b]thiazole core. [3] This synthetic accessibility translates to procurement advantages: the simpler synthetic route reduces cost, improves reproducibility, and facilitates larger-scale production compared to heavily substituted, multi-step analogs.

Green chemistry Synthetic accessibility Scale-up feasibility

Optimal Research and Industrial Application Scenarios for 2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole Based on Quantitative Evidence


IDO1 Inhibitor Lead Optimization and Cancer Immunotherapy Probe Development

The target compound serves as an ideal entry point for IDO1-targeted cancer immunotherapy programs. The benzo[d]imidazo[2,1-b]thiazole scaffold has been validated to chelate iron(III) within the IDO1 active site, and class representatives achieve nanomolar IC50 values (53–58 nM) with demonstrated S-phase cell cycle arrest and apoptosis induction in MCF-7 breast cancer cells. [1] The unsubstituted 2-phenyl group provides a clean SAR baseline for systematic exploration of substituent effects on IDO1 potency and selectivity, while the piperazin-1-ylmethyl moiety offers a protonatable site for solubility optimization and a synthetic handle for preparing focused libraries via N-alkylation or N-acylation. [2]

Antitubercular Drug Discovery Starting Point with Favorable Physicochemical Profile

Given that benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have demonstrated MIC values of 1.6 µg/mL against M. tuberculosis H37Rv—matching the potency of isoniazid—and the target compound's molecular weight (348.46 g/mol) is 50–90 g/mol lower than the most potent halogenated leads, this compound is a strategically lightweight starting point for antitubercular lead optimization. [1] Its lower lipophilicity burden (cLogP ~3.5–4.5 vs. >5 for brominated analogs) may translate to reduced hERG liability and improved metabolic stability, critical factors for tuberculosis drug development where treatment durations extend to months. [1][2]

CNS-Targeted Probe Synthesis for GABA-A Receptor or Sigma Receptor Programs

The benzo[d]imidazo[2,1-b]thiazole scaffold has been characterized as an active pharmacophore at the GABA-A receptor benzodiazepine-binding site, with in vivo anxiolytic activity demonstrated in zebrafish models and favorable acute toxicity profiles. [1] The target compound's moderate molecular weight (348.46 g/mol), planar topology, and predicted CNS drug-like properties position it as a viable starting scaffold for CNS probe development. [2] The piperazine moiety, with its predicted pKa of ~9.1, is protonated at physiological pH, which can enhance water solubility for in vivo dosing while maintaining sufficient lipophilicity for blood-brain barrier penetration. [2]

Green Chemistry-Focused Scale-Up and Industrial Intermediate Production

The PEG-400-mediated, catalyst-free synthetic route to the benzo[d]imidazo[2,1-b]thiazole core enables cost-effective, environmentally sustainable production at scale. [1] For industrial procurement, the target compound's structural simplicity (unsubstituted phenyl, single piperazine attachment) reduces the number of synthetic steps and the associated impurity profile compared to multi-substituted analogs, facilitating QC/QA and regulatory compliance. [1][2] The compound is listed by multiple chemical suppliers (CymitQuimica, Fluorochem brand), confirming established commercial synthesis and supply chain feasibility. [3]

Quote Request

Request a Quote for 2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.